molecular formula C4H10FN B13260959 1-Fluorobutan-2-amine

1-Fluorobutan-2-amine

Cat. No.: B13260959
M. Wt: 91.13 g/mol
InChI Key: AZHRYGRHCHZJDC-UHFFFAOYSA-N
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Description

1-Fluorobutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the second carbon of a butane chain, with an amine group (-NH2) attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorobutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-fluorobutane with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl groups or halogens, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium halides (NaX) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxylated or halogenated butanamine derivatives.

Scientific Research Applications

1-Fluorobutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-fluorobutan-2-amine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can result in the modulation of enzyme activity or receptor binding, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Fluorobutan-2-amine can be compared with other similar compounds, such as:

    1-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, resulting in different reactivity and properties.

    1-Bromobutan-2-amine: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.

    1-Iodobutan-2-amine: Contains an iodine atom, which is even larger and less electronegative, resulting in unique reactivity patterns.

Uniqueness: this compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and bioavailability. These properties make it a valuable compound in various applications, particularly in the pharmaceutical and materials science fields.

Properties

Molecular Formula

C4H10FN

Molecular Weight

91.13 g/mol

IUPAC Name

1-fluorobutan-2-amine

InChI

InChI=1S/C4H10FN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3

InChI Key

AZHRYGRHCHZJDC-UHFFFAOYSA-N

Canonical SMILES

CCC(CF)N

Origin of Product

United States

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